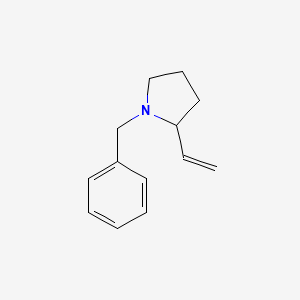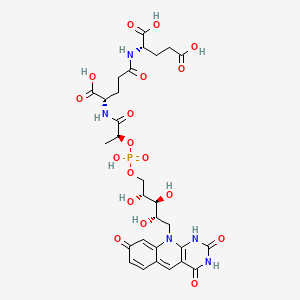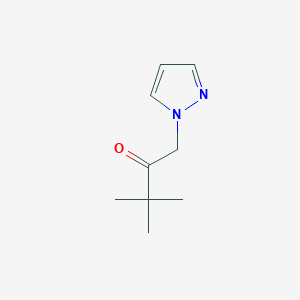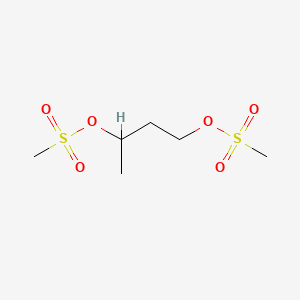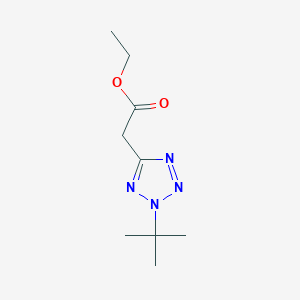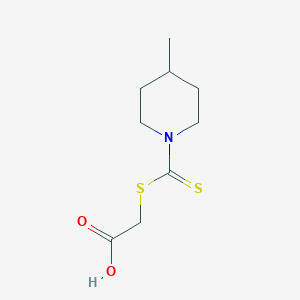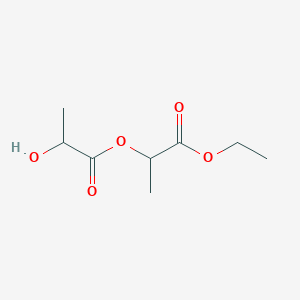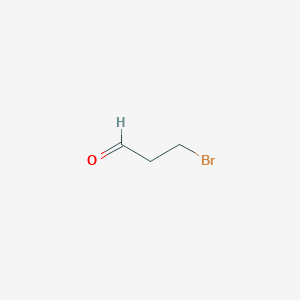
Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate
Descripción general
Descripción
Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate (MHM) is a chemical compound that belongs to the class of chalcones. It is synthesized through various methods and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate is not fully understood. However, studies have shown that it exerts its biological effects through various mechanisms, including inhibition of inflammatory mediators, activation of antioxidant enzymes, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to activate antioxidant enzymes such as superoxide dismutase and catalase. In addition, Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate has been shown to induce apoptosis in cancer cells through various mechanisms, including activation of the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate in lab experiments is its broad spectrum of biological activities. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate. One potential direction is to study its potential use as a natural food preservative. Another potential direction is to study its potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for increased solubility and bioavailability.
Conclusion:
In conclusion, Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is synthesized through various methods and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate has potential applications in the treatment of various diseases and as a natural food preservative. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for increased solubility and bioavailability.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. It has also been studied for its potential use as a natural food preservative.
Propiedades
IUPAC Name |
methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQIFZRTEIWJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358050 | |
| Record name | methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate | |
CAS RN |
65356-47-0 | |
| Record name | methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




